molecular formula C19H18N2O3 B5851302 Methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate

Methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate

Cat. No.: B5851302
M. Wt: 322.4 g/mol
InChI Key: BJGOFFUJMGOTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a phthalazinone moiety, which is a bicyclic structure containing nitrogen atoms, making it a heterocyclic compound. Heterocyclic compounds are significant in medicinal chemistry due to their diverse biological activities .

Preparation Methods

The synthesis of Methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazinone moiety can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Properties

IUPAC Name

methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13-7-9-14(10-8-13)18-15-5-3-4-6-16(15)19(23)21(20-18)12-11-17(22)24-2/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGOFFUJMGOTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322174
Record name methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804497
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

694468-70-7
Record name methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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